molecular formula C12H22ClNO3 B15090633 trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride

trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B15090633
M. Wt: 263.76 g/mol
InChI Key: FKWRNRPKIJJISX-UHFFFAOYSA-N
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Description

trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound that features a cyclohexane ring substituted with a morpholinomethyl group and a carboxylic acid group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.

    Introduction of the Morpholinomethyl Group: This step involves the reaction of cyclohexanecarboxylic acid with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the resulting trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Using large reactors for the hydrogenation of benzene to cyclohexane.

    Catalytic Reaction:

    Crystallization and Purification: The final product is crystallized and purified to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structure.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry:

  • Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholinomethyl group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    trans 4-(Aminomethyl)cyclohexanecarboxylic acid: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.

    trans 4-(Hydroxymethyl)cyclohexanecarboxylic acid: Contains a hydroxymethyl group instead of a morpholinomethyl group.

    trans 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid: Features an Fmoc-protected aminomethyl group.

Uniqueness:

  • The presence of the morpholinomethyl group in trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride provides unique steric and electronic properties, making it distinct from similar compounds.
  • The hydrochloride form enhances its solubility and stability, which can be advantageous in various applications.

Properties

Molecular Formula

C12H22ClNO3

Molecular Weight

263.76 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H21NO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h10-11H,1-9H2,(H,14,15);1H

InChI Key

FKWRNRPKIJJISX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCOCC2)C(=O)O.Cl

Origin of Product

United States

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